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Abstract
Carbodine, the carbocyclic analogue of cytidine, is a nucleoside analogue that has garnered

significant interest for its broad-spectrum antiviral activity. This technical guide provides an in-

depth overview of the discovery and synthesis of carbodine, intended for researchers,

scientists, and professionals in the field of drug development. The document details the initial

identification of carbodine as a potent antiviral agent, its mechanism of action targeting CTP

synthetase, and a comprehensive account of its chemical synthesis. Experimental protocols for

key synthetic steps are provided, along with a compilation of quantitative data, including

reaction yields and biological activity. Furthermore, this guide includes visualizations of the

synthetic pathway and the targeted metabolic pathway to facilitate a deeper understanding of

carbodine's chemistry and biological function.

Discovery and Biological Activity
Carbodine, chemically known as (±)-4-amino-1-[cis-2,trans-3-dihydroxy-cis-4-

(hydroxymethyl)cyclopentyl]-2(1H)-pyrimidinone, was first synthesized and reported by Y.

Fulmer Shealy and C. Allen O'Dell at the Southern Research Institute. Initial studies revealed

its significant antiviral properties.

Carbodine exhibits a broad spectrum of antiviral activity against both RNA and DNA viruses.

Its mechanism of action is attributed to the inhibition of CTP (cytidine triphosphate) synthetase,
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a key enzyme in the de novo pyrimidine nucleotide biosynthetic pathway.[1] Carbodine is

intracellularly phosphorylated to its triphosphate derivative, carbodine triphosphate, which then

acts as an inhibitor of CTP synthetase. This inhibition disrupts the synthesis of CTP, a vital

precursor for RNA and DNA synthesis, thereby impeding viral replication.

Antiviral Activity Data
The antiviral efficacy of carbodine has been evaluated against a range of viruses. The

following table summarizes the reported 50% inhibitory concentration (IC50) values from

various in vitro studies.

Virus Cell Line IC50 (µg/mL) Reference

Influenza A (H1N1)
Madin-Darby canine

kidney (MDCK)
2.6 [1]

Herpes Simplex Virus

Type 1 (HSV-1)
Vero Active

Herpes Simplex Virus

Type 2 (HSV-2)
Vero Active

Vaccinia Virus HeLa 1.5

Vesicular Stomatitis

Virus (VSV)
HeLa 0.5

Reovirus Type 1 HeLa 1.5

Sindbis Virus HeLa 0.5

Chemical Synthesis of Carbodine
The synthesis of carbodine has been approached through various routes, with the initial

syntheses being developed by Shealy and O'Dell. A common strategy involves the construction

of the carbocyclic sugar moiety followed by the coupling of the pyrimidine base. A

representative synthetic scheme is outlined below.

Synthetic Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://en.wikipedia.org/wiki/CTP_synthetase
https://www.benchchem.com/product/b1202452?utm_src=pdf-body
https://www.benchchem.com/product/b1202452?utm_src=pdf-body
https://www.benchchem.com/product/b1202452?utm_src=pdf-body
https://en.wikipedia.org/wiki/CTP_synthetase
https://www.benchchem.com/product/b1202452?utm_src=pdf-body
https://www.benchchem.com/product/b1202452?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbodine Synthesis

cis-3-Amino-cis-5-(hydroxymethyl)cyclopentan-trans-1,2-diol Protected Amine Intermediate
Protection

Urea Derivative
Reaction with β-methoxyacryloyl isocyanate

Carbocyclic Uridine Analogue
Cyclization

4-Thio Intermediate
Thiation

Carbodine
Amination

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of carbodine.

Experimental Protocols
The following protocols are based on the methods described by Shealy and O'Dell.

Step 1: Synthesis of (±)-1-[cis-2,trans-3-Diacetoxy-cis-4-(acetoxymethyl)cyclopentyl]-3-(β-

methoxyacryloyl)urea

To a solution of (±)-cis-3-amino-cis-5-(hydroxymethyl)cyclopentan-trans-1,2-diol in pyridine,

acetic anhydride is added, and the mixture is stirred to yield the triacetylated amino alcohol.

The triacetylated amino alcohol is then reacted with β-methoxyacryloyl isocyanate in a

suitable solvent such as benzene.

The resulting product, (±)-1-[cis-2,trans-3-diacetoxy-cis-4-(acetoxymethyl)cyclopentyl]-3-(β-

methoxyacryloyl)urea, is isolated and purified by crystallization.

Step 2: Synthesis of (±)-1-[cis-2,trans-3-Dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]uracil

(Carbocyclic Uridine)

The urea derivative from the previous step is treated with a base, such as sodium hydroxide

in aqueous ethanol, to effect cyclization and deprotection of the acetyl groups.

The reaction mixture is neutralized, and the product, carbocyclic uridine, is isolated by

crystallization.
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Step 3: Synthesis of (±)-1-[cis-2,trans-3-Dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]-4-

thiouracil

Carbocyclic uridine is reacted with phosphorus pentasulfide in pyridine to convert the uracil

moiety to a thiouracil.

The product is isolated and purified.

Step 4: Synthesis of (±)-4-Amino-1-[cis-2,trans-3-dihydroxy-cis-4-

(hydroxymethyl)cyclopentyl]-2(1H)-pyrimidinone (Carbodine)

The 4-thiouracil derivative is treated with ammonia in a sealed tube or autoclave.

The ammonia displaces the thio group to form the corresponding cytosine analogue,

carbodine.

The final product is purified by recrystallization.

Quantitative Synthetic Data
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Step Product Yield (%) Melting Point (°C)

1

(±)-1-[cis-2,trans-3-

Diacetoxy-cis-4-

(acetoxymethyl)cyclop

entyl]-3-(β-

methoxyacryloyl)urea

- -

2

(±)-1-[cis-2,trans-3-

Dihydroxy-cis-4-

(hydroxymethyl)cyclop

entyl]uracil

(Carbocyclic Uridine)

- 238-240

3

(±)-1-[cis-2,trans-3-

Dihydroxy-cis-4-

(hydroxymethyl)cyclop

entyl]-4-thiouracil

- -

4

(±)-4-Amino-1-[cis-

2,trans-3-dihydroxy-

cis-4-

(hydroxymethyl)cyclop

entyl]-2(1H)-

pyrimidinone

(Carbodine)

- 250-252 (dec.)

Note: Specific yields for each step were not consistently reported in the initial publications.

Further literature review may provide more detailed quantitative data.

Mechanism of Action: Inhibition of CTP Synthetase
The antiviral activity of carbodine stems from its ability to disrupt the de novo synthesis of

pyrimidine nucleotides. After entering the cell, carbodine is anabolized to its triphosphate form,

carbodine triphosphate. This active metabolite then inhibits CTP synthetase, the enzyme

responsible for the conversion of UTP to CTP.

CTP Synthetase Pathway and Inhibition
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Caption: Inhibition of CTP synthetase by carbodine triphosphate.

The inhibition of CTP synthetase by carbodine triphosphate leads to a depletion of the

intracellular pool of CTP. Since CTP is a necessary building block for the synthesis of both RNA

and DNA, its scarcity halts viral replication, which is highly dependent on the host cell's

nucleotide supply.

Conclusion
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Carbodine stands as a significant early example of a carbocyclic nucleoside with potent and

broad-spectrum antiviral activity. Its discovery and the elucidation of its mechanism of action

have contributed to the broader field of antiviral drug development. The synthetic routes

established by Shealy and O'Dell laid the groundwork for the preparation of a wide array of

carbocyclic nucleoside analogues. This technical guide provides a consolidated resource for

researchers interested in the foundational chemistry and biology of carbodine, offering detailed

insights into its synthesis and mode of action. Further research into optimizing the synthesis

and exploring the full therapeutic potential of carbodine and its derivatives remains a

promising area of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1202452?utm_src=pdf-body
https://www.benchchem.com/product/b1202452?utm_src=pdf-body
https://www.benchchem.com/product/b1202452?utm_src=pdf-body
https://www.benchchem.com/product/b1202452?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/CTP_synthetase
https://www.benchchem.com/product/b1202452#carbodine-carbocyclic-cytidine-discovery-and-synthesis
https://www.benchchem.com/product/b1202452#carbodine-carbocyclic-cytidine-discovery-and-synthesis
https://www.benchchem.com/product/b1202452#carbodine-carbocyclic-cytidine-discovery-and-synthesis
https://www.benchchem.com/product/b1202452#carbodine-carbocyclic-cytidine-discovery-and-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1202452?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

